3-Hydroxypyrrolidine hydrochloride

Übersicht

Beschreibung

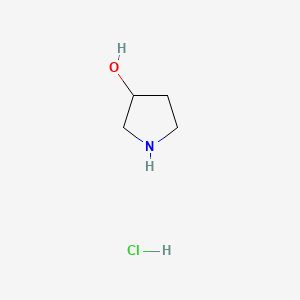

3-Hydroxypyrrolidine hydrochloride is an organic compound with the chemical formula C4H10ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its crystalline solid form and solubility in water and alcohol-based solvents . It is used in various chemical and pharmaceutical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxypyrrolidine hydrochloride involves the reaction of 3-hydroxypyrrolidine with hydrochloric acid. This reaction typically occurs in an aqueous solution, followed by crystallization to obtain the final product . Another method involves the Mitsunobu reaction, where ®-1-N-tert-butyloxycarbonyl-3-hydroxypyrrolidine is condensed with an acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity, avoiding the need for column chromatography purification .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxypyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Hydroxypyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its chiral nature makes it particularly valuable in developing drugs targeting neurological disorders. Notable applications include:

- Calcium Antagonists : It is a key intermediate for the synthesis of Barnidipine, a calcium antagonist used for treating hypertension .

- Antibiotics : The compound is involved in the synthesis of carbapenem antibiotics, which are vital for combating bacterial infections .

- Neurotransmitter Precursors : It plays a role in synthesizing compounds that act as neurotransmitters, enhancing therapeutic options for neurological conditions .

Chiral Catalysis

In asymmetric synthesis, this compound is employed as a chiral auxiliary. This application is critical for producing enantiomerically pure compounds, which are essential in drug formulation. The compound's ability to facilitate enantioselective reactions allows for the efficient synthesis of complex molecules with desired stereochemistry .

Biochemical Research

The compound is utilized in various biochemical studies, particularly those related to neurotransmitter activity. Research has shown that derivatives of 3-Hydroxypyrrolidine can significantly impact neurotransmitter systems, providing insights into potential therapeutic targets for psychiatric and neurological disorders .

Case Study: Neurotransmitter Activity

A study demonstrated that combining 3-Hydroxypyrrolidine with specific piperidine derivatives resulted in compounds exhibiting enhanced potency against NAPE-PLD, an enzyme involved in lipid signaling pathways. The most potent compound showed a tenfold increase in activity compared to its predecessors .

Material Science

This compound finds applications in the development of novel materials, including polymers. Its unique properties can enhance material performance, making it suitable for various industrial applications. For instance, it has been used to create biaryl carboxamide functional groups that may act as potential antagonists of melanin-concentrating hormone receptors .

Analytical Chemistry

In analytical chemistry, this compound is employed in various techniques such as chromatography to identify and quantify other substances within complex mixtures. Its utility extends to the development of analytical methods aimed at improving the accuracy and reliability of chemical analyses .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Synthesis of Barnidipine and carbapenem antibiotics | Critical intermediate for various drug formulations |

| Chiral Catalysis | Asymmetric synthesis of enantiomerically pure compounds | Enhances efficiency and selectivity in drug synthesis |

| Biochemical Research | Studies on neurotransmitter activity | Significant impact on understanding brain chemistry |

| Material Science | Development of novel polymers | Improves material performance and functionality |

| Analytical Chemistry | Chromatography and other analytical techniques | Aids in identifying and quantifying complex mixtures |

Wirkmechanismus

The mechanism of action of 3-Hydroxypyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of darifenacin, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient . The compound’s unique structure allows it to participate in various chemical reactions, contributing to its versatility in different applications .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A parent compound with a similar five-membered ring structure but without the hydroxyl group.

Prolinol: A derivative of pyrrolidine with an additional hydroxyl group, similar to 3-Hydroxypyrrolidine hydrochloride.

Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different biological activities.

Uniqueness: this compound stands out due to its specific hydroxyl group, which imparts unique chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of pharmaceutical intermediates and other specialized applications .

Biologische Aktivität

3-Hydroxypyrrolidine hydrochloride, also known as (S)-3-hydroxypyrrolidine hydrochloride, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevance in pharmaceutical research, supported by case studies and detailed findings.

This compound is an optically active compound with the following chemical structure:

- Molecular Formula: CHClN\O

- CAS Number: 122536-94-1

The compound is characterized by its ability to act as a building block for various bioactive molecules, including calcium antagonists and antibiotics .

1. Pharmacological Applications

This compound serves as an intermediate in the synthesis of several pharmacologically active compounds. Notably, it is utilized in the development of:

- Calcium Channel Blockers: Such as Barnidipine, which is used for treating hypertension .

- Antibiotics: Including carbapenem antibiotics that are critical in treating resistant bacterial infections .

2. Structure-Activity Relationship (SAR) Studies

Recent SAR studies have highlighted the importance of 3-hydroxypyrrolidine derivatives in enhancing the potency of various compounds. For instance, a study demonstrated that combining (S)-3-hydroxypyrrolidine with specific piperidine derivatives resulted in compounds with significantly improved biological activity (pIC50 = 7.14 ± 0.04) compared to their counterparts lacking this moiety .

Synthesis and Derivatives

The synthesis of (S)-3-hydroxypyrrolidine hydrochloride involves several steps, often starting from readily available precursors. A common synthetic route includes:

- Protection of Amines

- Reduction of Carboxylic Acids

- Cyclization to Form Pyrrolidine Rings

This synthetic pathway allows for the production of optically pure forms of the compound, which are essential for maintaining biological activity in pharmaceutical applications .

1. Application in Drug Development

A notable case study involved the use of (S)-3-hydroxypyrrolidine hydrochloride as a precursor for synthesizing a novel class of melanin-concentrating hormone receptor antagonists. The derivatives synthesized showed promising results in blocking receptor activity, indicating potential therapeutic applications in obesity and metabolic disorders .

2. Fluorination Studies

Another case study explored the fluorination of (S)-3-hydroxypyrrolidine hydrochloride to develop fluorinated analogs that exhibit enhanced metabolic stability and bioavailability. The study faced challenges regarding yield and scalability but ultimately demonstrated successful synthesis routes that could be adapted for larger-scale production .

Research Findings

Research has consistently shown that the biological activity of this compound is influenced by its stereochemistry and substituent groups. The following table summarizes key findings from various studies:

Eigenschaften

IUPAC Name |

pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSJEFZULFYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377716 | |

| Record name | 3-Hydroxypyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86070-82-8 | |

| Record name | 3-Hydroxypyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for producing 3-Hydroxypyrrolidine Hydrochloride?

A1: Two main synthetic approaches are highlighted in the research:

- From (S)-4-amino-2-hydroxybutyric acid: This method involves silanization and cyclization to form (S)-3-trimethylsilyoxy-2-pyrrolidinone, followed by reduction and hydrochloride salt formation []. This process boasts advantages like inexpensive reagents and a relatively simple procedure.

- From L-hydroxyproline: This route utilizes L-hydroxyproline as a starting material and involves a five-step reaction sequence, including the preparation of 3-(R)-(-)-3-hydroxypyrrolidine hydrochloride and the use of ethoxyacetimidate hydrochloride and solid potassium thiolacetate [].

Q2: How does the choice of reducing agent affect the synthesis of this compound?

A2: The research specifically examines the impact of different reducing agents on the yield of (S)-3-Hydroxypyrrolidine Hydrochloride []. It was found that utilizing NaBH4-CH3COOH as the reducing agent, with 1,4-dioxane as the solvent, resulted in a significant increase in yield (up to 65%) compared to other reducing agents.

Q3: Are there any spectroscopic techniques used to characterize the synthesized this compound and its intermediates?

A3: Yes, the research mentions the use of 1H NMR spectroscopy to analyze the key intermediates formed during the synthesis of 3-(S)-(+)-3-mercapto-1-(N-p-nitrobenzyloxycarbonyl acetimidoyl)pyrrolidine, which utilizes this compound as a starting material []. This analysis helps confirm the structure and purity of the synthesized compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.